Tris(isopropylcyclopentadienyl)
Description
Properties
CAS No. |
130206-63-2 |
|---|---|
Molecular Formula |
C24H33Y |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-propan-2-ylcyclopenta-1,3-diene;2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
InChI Key |
PXSCYPBSTUVKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=C[CH-]C=C1.[Y+3] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Ligand Design
Preparative Routes for Isopropylcyclopentadienyl Ligand Precursors
The synthesis of tris(isopropylcyclopentadienyl) metal complexes commences with the preparation of the isopropylcyclopentadienyl ligand precursor. A common and effective method for the synthesis of isopropylcyclopentadiene involves the reduction of 6,6-dimethylfulvene (B1295306). scispace.com
In a typical procedure, a solution of 6,6-dimethylfulvene in an anhydrous ether, such as diethyl ether, is added dropwise to a solution of a reducing agent, commonly lithium aluminum hydride (LiAlH₄), also in anhydrous ether. The reaction is exothermic and results in the disappearance of the characteristic yellow color of the fulvene (B1219640) as a colorless precipitate forms. The reaction is generally allowed to proceed for a couple of hours to ensure complete conversion. Following the reaction, the resulting addition compound is carefully decomposed, often with methanol, under cooling. Subsequent treatment with a dilute acid, such as 2N hydrochloric acid, dissolves the inorganic salts. The organic layer is then separated, washed, dried, and the solvent removed. The crude product is purified by vacuum distillation to yield pure 5-isopropylcyclopentadiene as a colorless liquid. scispace.com A representative reaction scheme is presented below:
| Reactants | Reagents | Solvent | Product | Yield |
| 6,6-Dimethylfulvene | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Methanol 3. 2N Hydrochloric Acid | Anhydrous Diethyl Ether | 5-Isopropylcyclopentadiene | 71% scispace.com |
Another preparative route involves the reaction of cyclopentadiene (B3395910) with 2-bromopropane (B125204) in the presence of a base. For instance, a slurry of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) can be prepared, to which cyclopentadiene is added. This method aims for the selective formation of 1-isopropylcyclopentadiene. The reaction temperature is a critical parameter to control the isomerization of the product.
Synthesis Protocols for Homoleptic Tris(isopropylcyclopentadienyl) Metal Complexes
The synthesis of homoleptic tris(isopropylcyclopentadienyl) metal complexes, particularly those of the lanthanide series, is most commonly achieved through a salt metathesis reaction. researchgate.netwikipedia.org This method involves the reaction of a suitable metal salt, typically a metal trichloride (B1173362) (MCl₃), with a stoichiometric amount of an alkali metal salt of the isopropylcyclopentadienyl ligand, such as lithium isopropylcyclopentadienide (Li(iPrCp)) or sodium isopropylcyclopentadienide (Na(iPrCp)).
The synthesis of the alkali metal salt of the ligand is a prerequisite. Lithium isopropylcyclopentadienide can be prepared by reacting isopropylcyclopentadiene with a strong organolithium base like butyllithium (B86547) in a suitable solvent, such as tetrahydrofuran (B95107) (THF). rsc.org
The general synthetic scheme for the formation of the tris(isopropylcyclopentadienyl) metal complex is as follows:
Step 1: Formation of the Ligand Salt iPrC₅H₅ + R-Li → Li(iPrC₅H₄) + R-H (where R is typically an alkyl group like butyl)
Step 2: Salt Metathesis MCl₃ + 3 Li(iPrC₅H₄) → M(iPrC₅H₄)₃ + 3 LiCl
The reaction is typically carried out in an inert atmosphere, for example under argon or nitrogen, to prevent the decomposition of the air- and moisture-sensitive organometallic species. The choice of solvent is crucial and is often an ether like tetrahydrofuran (THF). The lithium chloride byproduct is insoluble in many organic solvents and can be removed by filtration. The desired tris(isopropylcyclopentadienyl) metal complex is then isolated from the filtrate, often by removal of the solvent under vacuum and subsequent purification by sublimation or recrystallization.
For example, tris(isopropylcyclopentadienyl)yttrium(III) (Y(iPrCp)₃) is synthesized from yttrium(III) chloride and an isopropylcyclopentadienyl salt. figshare.com Similarly, this compoundlanthanum(III) (La(iPrCp)₃) and this compoundgadolinium(III) (Gd(iPrCp)₃) can be prepared from their respective trichlorides. researchgate.netfraunhofer.denih.gov
Influence of Reaction Conditions on Complex Yield and Purity in Academic Synthesis
The yield and purity of tris(isopropylcyclopentadienyl) metal complexes are highly dependent on the specific reaction conditions employed during their synthesis. Several key factors play a critical role:
Solvent: The choice of solvent can significantly impact the solubility of the reactants and products, as well as the reaction rate. researchgate.netlibretexts.org Tetrahydrofuran (THF) is a commonly used solvent due to its ability to dissolve both the metal halide and the cyclopentadienyl (B1206354) salt. The coordinating ability of the solvent can also influence the stability of the metal complex. researchgate.net In some cases, solvent-free methods, such as mechanochemical grinding, can be employed to synthesize metal complexes, which can lead to faster reaction times and reduced environmental impact. libretexts.org
Temperature: The reaction temperature can affect the rate of reaction and the stability of the products. For the salt metathesis reaction, the temperature is often controlled to prevent undesired side reactions or decomposition of the organometallic complex. For the synthesis of the isopropylcyclopentadiene precursor, controlling the temperature during the isomerization step is crucial for obtaining the desired isomer.
Stoichiometry: Precise control of the stoichiometry of the reactants is essential to ensure the complete formation of the desired tris-ligated complex and to minimize the presence of partially substituted or unreacted starting materials.
Purification Method: The final purity of the complex is determined by the effectiveness of the purification method. Sublimation is often a preferred method for purifying volatile, thermally stable organometallic compounds like tris(isopropylcyclopentadienyl) metal complexes, as it can effectively remove non-volatile impurities. Recrystallization from a suitable solvent is another common technique.
The following table summarizes the influence of key reaction conditions on the synthesis of tris(cyclopentadienyl)-type metal complexes.
| Reaction Condition | Influence on Yield and Purity |
| Solvent | Affects solubility of reactants, reaction rate, and product stability. Coordinating solvents can stabilize intermediates. |
| Temperature | Influences reaction kinetics and can control product isomerization and thermal stability. |
| Reactant Purity | Crucial for preventing side reactions and simplifying purification. Moisture and air must be excluded. |
| Stoichiometry | Precise molar ratios are necessary to maximize the formation of the desired tris-ligated complex. |
| Purification Method | Sublimation and recrystallization are key to obtaining high-purity final products. |
Rational Ligand Design for Tailored Metal Complex Properties
The properties of a metal complex can be finely tuned by modifying the structure of its ligands. In the case of tris(isopropylcyclopentadienyl) metal complexes, the isopropylcyclopentadienyl ligand plays a crucial role in determining the steric and electronic characteristics of the final compound.
Steric Control through Isopropyl Substitution on the Cyclopentadienyl Ring
The introduction of an isopropyl group onto the cyclopentadienyl ring significantly increases its steric bulk compared to the unsubstituted cyclopentadienyl ligand. This steric hindrance has several important consequences for the resulting metal complex:
Coordination Number and Geometry: The bulky nature of the isopropylcyclopentadienyl ligands can influence the coordination number and geometry of the metal center. The steric demand of the ligands can prevent the coordination of additional molecules and can enforce a specific arrangement of the ligands around the metal.
Stability: The steric bulk can enhance the kinetic stability of the complex by shielding the metal center from attack by other reagents. This can make the complex more robust and less prone to decomposition.
Solubility: The presence of the alkyl groups generally increases the solubility of the complex in nonpolar organic solvents.
Electronic Tuning via Cyclopentadienyl Ring Modifications
The electronic properties of the cyclopentadienyl ligand can be modified by the introduction of substituents, which in turn influences the electronic environment of the metal center. The isopropyl group is an electron-donating group through an inductive effect. This has the following implications:
Electron Density at the Metal Center: The electron-donating nature of the isopropyl groups increases the electron density at the metal center. This can affect the reactivity of the complex, for example, by making the metal more susceptible to oxidation or by influencing its catalytic activity.
Bonding: The increased electron density can strengthen the metal-ligand bond.
The electronic effect of a substituent is often quantified by its Hammett constant (σ) . For an isopropyl group, the Hammett constants (σ_m and σ_p) are negative, indicating its electron-donating character. These parameters are crucial for establishing quantitative structure-activity relationships and for predicting the reactivity of the metal complex.
Coordination Chemistry and Advanced Structural Characterization
Fundamental Coordination Geometries and Bonding in Tris(isopropylcyclopentadienyl) Systems
The fundamental structure of tris(isopropylcyclopentadienyl) metal complexes involves a central metal ion coordinated to three isopropylcyclopentadienyl (iPrCp) ligands. In these arrangements, the metal center is typically bonded to the cyclopentadienyl (B1206354) rings in a η⁵-fashion, meaning all five carbon atoms of the ring are involved in the bond. This results in a "sandwich" or, more accurately, a "three-legged piano stool" geometry.
In the solid state, the coordination environment can be more complex than a simple monomeric structure. For instance, in some tris(cyclopentadienyl)lanthanide complexes, intermolecular interactions are observed, leading to polymeric zigzag chains. uni-muenchen.deresearchgate.net These interactions can involve η¹-coordination, where a carbon atom from a neighboring complex's Cp ring forms a weak bond with the metal center of another molecule. uni-muenchen.de The degree of this intermolecular interaction is influenced by the size of the central metal ion.
The bonding in these complexes is best described by a combination of valence bond theory and molecular orbital theory. libretexts.orglibretexts.org The interaction involves the donation of π-electrons from the highest occupied molecular orbitals (HOMOs) of the cyclopentadienyl rings to the vacant d- or f-orbitals of the metal center. dalalinstitute.comyoutube.com This creates a coordinate covalent bond. libretexts.orgyoutube.com The isopropyl groups, being electron-donating, can also influence the electronic properties of the cyclopentadienyl ring, thereby modulating the strength of the metal-ligand bond.
Elucidation of Metal-Ligand Interactions and Electronic Structure
The nature of the metal-ligand bond in tris(isopropylcyclopentadienyl) complexes is a key area of investigation. The interaction is primarily covalent, arising from the overlap of the ligand's π-system with the metal's valence orbitals. dalalinstitute.comyoutube.com However, a degree of ionic character is also present, particularly in complexes with highly electropositive metals like the lanthanides.
The electronic structure is significantly influenced by the d- or f-electron configuration of the central metal. For transition metals, the ligand field created by the three iPrCp ligands splits the d-orbitals into different energy levels. libretexts.org This splitting determines the magnetic properties and electronic spectra of the complexes. For lanthanide complexes, the f-orbitals are less involved in direct bonding due to their core-like nature, but their partial filling leads to interesting magnetic and spectroscopic phenomena.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to provide deeper insights into the electronic structure and bonding. researchgate.net These studies can help to visualize the molecular orbitals and understand the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of these complexes. For example, in some related systems, computational studies have revealed unusual electronic structures, such as an "inverted ligand field," where the occupied antibonding orbitals have more carbon than metal character. rsc.org
The steric bulk of the isopropyl groups not only affects the geometry but also the reactivity of the metal center. By creating a sterically crowded environment, the ligands can protect the metal from reacting with other molecules, thereby stabilizing the complex. This steric shielding is a common strategy in organometallic chemistry to isolate and characterize reactive species.
Advanced Spectroscopic Techniques for Structural Analysis
A variety of advanced spectroscopic and analytical techniques are essential for the comprehensive characterization of tris(isopropylcyclopentadienyl) complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying the structure and dynamics of these complexes in solution. ¹H and ¹³C NMR provide information about the number and type of protons and carbon atoms in the iPrCp ligands, confirming their presence and symmetry in the molecule. ereztech.com Solid-state NMR can provide valuable information about the structure and dynamics in the solid phase, especially for understanding the bonding situation of the cyclopentadienyl ligands. uni-muenchen.deresearchgate.net For paramagnetic complexes, the NMR signals can be significantly shifted, providing insights into the electronic structure and magnetic properties. dalalinstitute.com
Other Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the C-H and C-C bonds within the isopropylcyclopentadienyl ligands.
Mass Spectrometry: Mass spectrometry helps to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which can be useful for structural elucidation. rsc.org
Hirshfeld Surface Analysis: This computational technique can be used to analyze intermolecular interactions in the crystal packing of these complexes. mdpi.comrsc.org
The combination of these techniques provides a detailed picture of the structural and electronic properties of tris(isopropylcyclopentadienyl) complexes, both in the solid state and in solution.
Solution-Phase Dynamics and Speciation of Tris(isopropylcyclopentadienyl) Complexes
In solution, tris(isopropylcyclopentadienyl) complexes can exhibit dynamic behavior. The isopropylcyclopentadienyl ligands may not be static but can undergo various dynamic processes. One such process is ligand exchange, where the iPrCp ligands can exchange with other ligands present in the solution.
The speciation of these complexes in different solvents is also an important consideration. The nature of the solvent can influence the coordination environment of the metal center. In coordinating solvents, solvent molecules may coordinate to the metal, potentially displacing one of the iPrCp ligands or leading to the formation of solvated adducts.
NMR spectroscopy is a primary tool for studying these solution-phase dynamics. Variable-temperature NMR experiments can be used to study fluxional processes, where different parts of the molecule are interchanging on the NMR timescale. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the activation energies for these dynamic processes.
The reactivity of tris(isopropylcyclopentadienyl) complexes is also studied in solution. These complexes can serve as starting materials for the synthesis of a wide range of other organometallic compounds. uni-muenchen.de For example, they can react with various substrates to form new complexes with different ligands. The steric and electronic properties of the iPrCp ligands play a significant role in dictating the course of these reactions.
Mechanistic Investigations of Chemical Reactivity
Studies on Oxidation and Reduction Chemistry of Tris(isopropylcyclopentadienyl) Metal Centers
The oxidation and reduction chemistry of organometallic complexes is fundamental to their application in catalysis and materials science. While specific electrochemical data for a broad range of tris(isopropylcyclopentadienyl) metal complexes are not extensively documented in the literature, the electronic influence of the isopropyl substituents on the cyclopentadienyl (B1206354) ring allows for well-founded predictions of their redox behavior.
The isopropyl group is an electron-donating alkyl group. The cumulative effect of three such groups on each of the three cyclopentadienyl ligands in a tris(isopropylcyclopentadienyl) metal complex significantly increases the electron density at the metal center compared to their unsubstituted cyclopentadienyl (Cp) counterparts. This enhanced electron density makes the metal center more susceptible to oxidation and more difficult to reduce.
Studies on related substituted cyclopentadienyl complexes support this assertion. For example, the redox potentials of various substituted cyclopentadienyl rhodium(III) complexes have been shown to be highly dependent on the electronic nature of the substituents on the cyclopentadienyl ligand. nih.gov Complexes bearing electron-donating alkyl groups exhibit lower reduction potentials, indicating they are more electron-rich and thus more easily oxidized. nih.gov Following this trend, a tris(isopropylcyclopentadienyl) metal complex is expected to have a lower oxidation potential (be more easily oxidized) and a more negative reduction potential (be more difficult to reduce) than the corresponding tris(cyclopentadienyl) metal complex.
This trend is further exemplified by the extremely negative reduction potentials, ranging from -2.7 to -3.9 Volts versus the normal hydrogen electrode (NHE), observed for sterically hindered lanthanide complexes such as (C₅H₄SiMe₃)₃Ln. wikipedia.org The bulky nature of the isopropyl groups, similar to the trimethylsilyl (B98337) groups, contributes to this electrochemical behavior.
The table below illustrates the expected trend in redox potentials for a hypothetical series of tris(cyclopentadienyl) metal complexes, demonstrating the influence of isopropyl substitution.
| Compound | Nature of Substituent | Expected Relative Oxidation Potential | Expected Relative Reduction Potential |
| Tris(cyclopentadienyl)Metal | None (H) | Higher | Less Negative |
| Tris(isopropylcyclopentadienyl)Metal | Electron-donating (iPr) | Lower | More Negative |
| Tris(pentafluorophenylcyclopentadienyl)Metal | Electron-withdrawing (C₆F₅) | Highest | Least Negative |
This table presents a qualitative prediction based on established electronic effects of substituents in organometallic chemistry.
The ability to tune the redox properties of the metal center through ligand substitution is a powerful tool in the design of catalysts for specific redox reactions. The electron-rich nature of tris(isopropylcyclopentadienyl) metal centers could be advantageous in catalytic cycles that involve an oxidative addition step.
Ligand Exchange and Substitution Reaction Mechanisms
Ligand exchange and substitution are fundamental reactions in organometallic chemistry, underpinning catalyst activation, deactivation, and the synthesis of new complexes. The mechanisms of these reactions are profoundly influenced by the steric and electronic properties of the ligands involved. solubilityofthings.com
For tris(isopropylcyclopentadienyl) metal complexes, the three bulky iPrCp ligands create a sterically congested environment around the metal center. This steric hindrance is a dominant factor in determining the mechanism of ligand substitution. It is widely accepted that bulky ligands tend to favor dissociative or interchange-dissociative mechanisms, where the rate-determining step involves the departure of a ligand from the coordination sphere of the metal to generate a coordinatively unsaturated intermediate. solubilityofthings.comlibretexts.org An associative mechanism, which would require the incoming ligand to approach the already crowded metal center to form a higher-coordinate intermediate, is sterically disfavored.
The general mechanism for a dissociative ligand substitution reaction can be represented as follows:
Step 1 (slow, rate-determining): [M(iPrCp)₃L] → [M(iPrCp)₃] + L
Step 2 (fast): [M(iPrCp)₃] + L' → [M(iPrCp)₃L']
Where L is the leaving ligand and L' is the incoming ligand.
The rate of such a reaction is primarily dependent on the concentration of the starting complex and is independent of the concentration of the incoming ligand. The steric bulk of the isopropylcyclopentadienyl ligands would be expected to increase the rate of the dissociative step compared to less bulky analogues by relieving steric strain in the transition state. However, the strong M-Cp bond, a hallmark of cyclopentadienyl complexes, provides a significant barrier to complete ligand dissociation. nih.gov
While specific kinetic studies on ligand exchange in tris(isopropylcyclopentadienyl) metal complexes are scarce, it can be inferred that the exchange of one of the iPrCp ligands would be a slow process due to the strong η⁵-coordination. Substitution of other, more labile ligands (if present) on the metal center would be more facile, though still influenced by the steric environment created by the iPrCp ligands. The bulky nature of these ligands can also be leveraged to stabilize highly reactive, low-coordinate metal centers. wikipedia.org
Photodissociation and Photofragmentation Pathways in Gas Phase
The study of the gas-phase photochemistry of organometallic complexes provides fundamental insights into the nature of metal-ligand bonding and the intrinsic reactivity of these molecules in the absence of solvent effects. For tris(isopropylcyclopentadienyl) metal complexes, particularly those of the lanthanides, photofragmentation studies have revealed intricate reaction pathways.
Upon photoexcitation, these molecules can undergo a variety of processes, broadly categorized as intact ligand stripping and ligand cracking.
Intact Ligand Stripping Processes
This process involves the sequential loss of intact isopropylcyclopentadienyl ligands from the metal center. This is a common fragmentation pathway for many organometallic complexes and is indicative of the relative weakness of the metal-ligand bond compared to the intramolecular bonds within the ligand itself. The general pathway can be depicted as:
[M(iPrCp)₃]⁺ → [M(iPrCp)₂]⁺ + iPrCp → [M(iPrCp)]⁺ + 2 iPrCp → M⁺ + 3 iPrCp
The observation of ions corresponding to the loss of one, two, and all three ligands in mass spectrometry experiments provides evidence for this pathway.
Ligand Cracking Mechanisms within the Metal-Ligand Framework
In addition to the loss of intact ligands, photo-induced fragmentation can also lead to the breaking of bonds within the isopropylcyclopentadienyl ligand itself, a process referred to as ligand cracking. This indicates a more complex series of reactions occurring within the photoexcited metal-ligand framework. These mechanisms often lead to the formation of metal-carbide and metal-hydrocarbide species.
Role of Intramolecular Abstraction Reactions
Intramolecular abstraction reactions play a significant role in the ligand cracking pathways. The photoexcited complex can undergo rearrangements where a hydrogen atom or an alkyl group (such as a methyl or isopropyl group) is abstracted from the cyclopentadienyl ring or its substituent by the metal center or another part of the ligand. These abstraction processes are often facilitated by the formation of transient multi-membered ring structures and are a key step in the formation of the observed cracked ligand fragments. For instance, an intramolecular hydrogen abstraction can lead to the formation of a metal-hydride species and a modified ligand that is more susceptible to further fragmentation. researchgate.netyoutube.comtaylorfrancis.comdntb.gov.ua
Interplay of Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) in Photoreactivity
The photoreactivity of tris(isopropylcyclopentadienyl) metal complexes is intrinsically linked to the nature of their electronic excited states. Two important types of charge transfer transitions are Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT).
In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital. nih.govmdpi.com This results in a transiently oxidized ligand and a reduced metal center. For f-block elements like the lanthanides, the involvement of f-orbitals is a key aspect of their electronic structure. wikipedia.orgfarabi.universityacs.org LMCT is often implicated as the initial step in the photofragmentation of lanthanide tris(isopropylcyclopentadienyl) complexes. The population of a metal-centered orbital can weaken the metal-ligand bonds, promoting ligand stripping. Furthermore, the creation of a "hole" on the ligand can initiate the bond-breaking events that lead to ligand cracking.
MLCT transitions involve the excitation of an electron from a metal-based orbital to a ligand-based orbital, resulting in a transiently oxidized metal and a reduced ligand. acs.org While less commonly cited as the primary driver for the fragmentation of these specific lanthanide complexes, MLCT states can play a role in the photochemistry of transition metal complexes with suitable low-lying ligand orbitals.
Thermal Decomposition Mechanisms and Their Impact on Precursor Performance
The thermal stability and decomposition pathways of organometallic precursors are critical factors that dictate their performance in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. For Tris(isopropylcyclopentadienyl) metal complexes, the thermal behavior of the isopropylcyclopentadienyl (iPrCp) ligand is paramount in determining the purity, morphology, and properties of the deposited thin films. Understanding the mechanistic details of its thermal decomposition is therefore essential for optimizing deposition processes and designing improved precursors.
The thermal decomposition of alkyl-substituted cyclopentadienyl ligands is a complex process that can proceed through various reaction channels. Research into the pyrolysis of related compounds, such as tert-butyl-1,3-cyclopentadiene, provides valuable insights into the potential decomposition pathways of the iPrCp ligand. Studies have shown that the thermal decomposition of tert-butyl-1,3-cyclopentadiene leads to the formation of major stable products including isobutene and 1,3-cyclopentadiene. nih.gov The proposed reaction mechanism involves initial C-C bond fission, generating radical intermediates that can undergo further reactions. nih.gov
For the isopropylcyclopentadienyl ligand, analogous decomposition pathways are anticipated. The primary decomposition step is likely the homolytic cleavage of the bond between the isopropyl group and the cyclopentadienyl ring or the bonds within the isopropyl group itself. This initial fragmentation can lead to the formation of various radical species.
Subsequent reactions of these initial fragments can lead to a variety of byproducts. For instance, the isopropyl radical can abstract a hydrogen atom to form propane (B168953) or undergo β-scission to produce propene and a hydrogen atom. The cyclopentadienyl radical can dimerize or undergo further fragmentation. The presence of multiple isopropyl groups on the cyclopentadienyl ring in a tris complex can lead to a cascade of these decomposition reactions.
The nature and distribution of these decomposition byproducts have a direct impact on the performance of Tris(isopropylcyclopentadienyl) precursors in CVD and ALD. The incorporation of carbon-containing fragments into the growing film is a significant concern, as it can lead to the formation of metal carbide phases or amorphous carbon impurities, which can degrade the desired electrical and optical properties of the film.
For instance, in the deposition of lanthanum oxide (La2O3) films using this compoundlanthanum (La(iPrCp)3), the concentration of carbon impurities in the film is highly dependent on the deposition temperature. This is a direct consequence of the temperature-dependent decomposition of the iPrCp ligand.
Below is an interactive data table summarizing the effect of deposition temperature on carbon impurity concentration in La2O3 films grown using La(iPrCp)3 and water as the oxygen source.
| Deposition Temperature (°C) | Carbon Concentration (atomic %) |
| 270 | ~ 4 |
| 320 | ~ 2 |
| 370 | < 1 |
Data sourced from a study on the properties of lanthanum oxide thin films deposited by cyclic chemical vapor deposition using tris(isopropyl-cyclopentadienyl)lanthanum precursor. nih.gov
As the deposition temperature increases, the decomposition of the iPrCp ligand becomes more complete, leading to the formation of more volatile and less reactive byproducts that are less likely to be incorporated into the film. However, excessively high temperatures can also lead to gas-phase nucleation and the formation of particles, which can negatively affect film quality.
The specific decomposition mechanism and the resulting byproducts are also influenced by the central metal atom in the Tris(isopropylcyclopentadienyl) complex. The strength of the metal-ligand bond can affect the initial ligand dissociation temperature. Furthermore, the metal center can catalytically influence the decomposition pathways of the liberated ligands.
Applications in Advanced Materials Science
Tris(isopropylcyclopentadienyl) Complexes as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors
The molecular structure of tris(isopropylcyclopentadienyl) compounds, featuring a central metal atom coordinated to three isopropylcyclopentadienyl ligands, imparts favorable properties for their use as precursors in deposition processes. ereztech.com These organometallic compounds are designed to have sufficient volatility and thermal stability to be transported in a vapor phase to a substrate surface. vaporpulse.com The isopropyl groups on the cyclopentadienyl (B1206354) rings can lower the melting point of the complex compared to their unsubstituted cyclopentadienyl counterparts, which is advantageous for consistent precursor delivery in ALD and CVD systems. nih.gov
In ALD and CVD processes, these precursors are introduced into a reactor chamber where they decompose in a controlled manner. researchgate.netmdpi.com ALD relies on self-limiting surface reactions, where the precursor is pulsed alternately with a co-reactant (like water or ozone) to build a film monolayer by monolayer. researchgate.neticmab.es This allows for highly conformal coatings with precise thickness control at the atomic scale. MOCVD, a subset of CVD, involves the continuous flow of the metalorganic precursor and reactants to the heated substrate, leading to chemical reactions that form the desired thin film. mdpi.com The choice of precursor is critical in both techniques, as it dictates the deposition temperature, growth rate, and the purity and properties of the resulting film. icmab.es Tris(isopropylcyclopentadienyl) complexes are often favored for their ability to deposit high-purity metal and metal oxide films. ereztech.com
The following sections detail the use of specific tris(isopropylcyclopentadienyl) metal precursors for the growth of various rare-earth oxide thin films, which are of great interest for applications such as high-k gate dielectrics in transistors and as protective coatings. researchgate.netmdpi.com
Tris(isopropylcyclopentadienyl)yttrium, with the chemical formula (C₃H₇C₅H₄)₃Y, is a key precursor for depositing yttrium oxide (Y₂O₃) thin films. ereztech.com Y₂O₃ is a promising material for microelectronics due to its high dielectric constant, wide bandgap, and thermal stability. mdpi.com The precursor, often abbreviated as Y(iPrCp)₃, is an air- and moisture-sensitive solid with a relatively low melting point of 55°C, which facilitates its use in ALD and CVD processes. ereztech.comnih.gov
In thermal ALD processes using Y(iPrCp)₃ and water as the co-reactant, Y₂O₃ films have been grown with growth rates comparable to other cyclopentadienyl-type yttrium precursors. nih.gov Growth rates in the range of 1.3–1.8 Å per cycle have been reported in the temperature window of 200–350 °C. nih.gov The resulting films are often polycrystalline with a cubic structure and exhibit desirable electrical properties, such as low leakage currents and high breakdown fields, making them suitable for gate oxide applications in transistors. nih.govrsc.orgharvard.edu
| Deposition Technique | Substrate | Precursor Temperature | Deposition Temperature | Growth Rate (Å/cycle) | Film Properties | Reference |
|---|---|---|---|---|---|---|
| ALD | Silicon (Si) | Not Specified | 200–350 °C | 1.3–1.8 | Crystalline Y₂O₃ | nih.gov |
This compoundlanthanum, La(iPrCp)₃, serves as an effective precursor for the atomic layer deposition of lanthanum oxide (La₂O₃) thin films. nih.gov La₂O₃ is a high-k dielectric material considered for use in next-generation metal-oxide-semiconductor (MOS) devices. nih.gov Studies have shown that La(iPrCp)₃ is a satisfactory ALD precursor, with increased deposition rates due to thermal decomposition only becoming a factor above 225°C when using ozone, or above 350°C with water or an oxygen plasma as the co-reactant. nih.gov
During ALD using La(iPrCp)₃ and water, in-situ infrared spectroscopy has revealed that at lower temperatures (e.g., 160°C), ligand exchange and carbonate formation can occur. nih.gov The bubbler containing the La(iPrCp)₃ precursor is typically maintained at a temperature of around 130°C to ensure adequate vapor pressure for delivery into the reactor. nih.gov
| Deposition Technique | Substrate | Precursor (Bubbler) Temperature | Deposition Temperature | Co-reactant | Key Observation | Reference |
|---|---|---|---|---|---|---|
| ALD | Silicon (Si) | 130 °C | 160 °C | H₂O | Ligand exchange and carbonate formation observed. | nih.gov |
| ALD | Not Specified | Not Specified | >225 °C | O₃ | Thermal decomposition begins to increase deposition rate. | nih.gov |
| ALD | Not Specified | Not Specified | >350 °C | H₂O / O₂ plasma | Thermal decomposition begins to increase deposition rate. | nih.gov |
Erbium oxide (Er₂O₃) thin films, known for their potential as high-k gate dielectrics and for optical applications, can be grown by low-pressure metalorganic chemical vapor deposition (MOCVD) using This compounderbium (B1632542) as the precursor. researchgate.net Research has demonstrated the successful deposition of nanocrystalline Er₂O₃ thin films on Si(100) substrates using this precursor in conjunction with oxygen. researchgate.net
The growth kinetics have been studied, revealing distinct stages of incubation, nucleation, and growth. researchgate.net Deposition at a temperature of 650°C has been identified as optimal for achieving films with a high refractive index and low surface roughness. researchgate.net The resulting films are strongly oriented and exhibit sharp interfaces with the substrate, indicating the formation of high-quality, compact layers. researchgate.net
| Deposition Technique | Substrate | Co-reactant | Optimal Deposition Temperature | Film Orientation | Key Film Properties | Reference |
|---|---|---|---|---|---|---|
| Low-Pressure MOCVD | Si(100) | O₂ | 650 °C | Strongly (111) oriented | High refractive index, low surface roughness, sharp interface, compact film. | researchgate.net |
Gadolinium oxide (Gd₂O₃) is another rare-earth oxide with a high dielectric constant, making it a candidate for advanced electronic devices. researchgate.net The atomic layer deposition of Gd₂O₃ has been investigated using tris(isopropyl-cyclopentadienyl)gadolinium, Gd(iPrCp)₃, and ozone (O₃) as the precursors. researchgate.net
The study highlights that the conditions of the ozone pulse, specifically the O₂/N₂ ratio used for its generation, significantly impact the deposition process. researchgate.net Under certain conditions, parasitic chemical vapor deposition (CVD) can occur due to the hygroscopic nature of Gd₂O₃. researchgate.net This underscores the sensitivity of the ALD process to reactant conditions and the surface chemistry involved, where hydroxyl-terminated surfaces can form and influence the subsequent precursor reaction. researchgate.net
| Deposition Technique | Precursor | Co-reactant | Key Finding | Challenge | Reference |
|---|---|---|---|---|---|
| ALD | Gd(iPrCp)₃ | O₃ | O₃ generation conditions (O₂/N₂ ratio) affect surface chemistry. | Potential for parasitic CVD due to the hygroscopicity of Gd₂O₃. | researchgate.net |
Cerium oxide (CeO₂), or ceria, is a versatile material with applications in catalysts, fuel cells, and as a dielectric in microelectronics, owing to its high dielectric constant and refractive index. nih.gov The use of this compoundcerium, Ce(iPrCp)₃, as a precursor for the deposition of CeO₂ films has been explored. nih.gov
However, initial studies using Ce(iPrCp)₃ for CeO₂ film deposition have indicated a significant challenge: the resulting films were found to contain high levels of carbon impurities. nih.gov This contamination can be detrimental to the desired electrical and optical properties of the film. This highlights a critical aspect of precursor design and process optimization in ALD and CVD: the ligands of the precursor must be cleanly removed during the reaction to avoid incorporating impurities into the growing film. mdpi.com
| Deposition Technique | Precursor | Resulting Film | Primary Challenge | Reference |
|---|---|---|---|---|
| Not Specified | Ce(iPrCp)₃ | CeO₂ | High carbon impurities in the deposited film. | nih.gov |
Metalorganic Chemical Vapor Deposition (MOCVD) of Metal Oxide Thin Films
Deposition of Other Lanthanide and Group IIIB Metal Oxides
Tris(isopropylcyclopentadienyl) precursors are instrumental in the deposition of various lanthanide and Group IIIB metal oxides. These materials are of great interest due to their potential applications in microelectronics and other advanced technologies.
Yttrium Oxide (Y₂O₃): this compoundyttrium (Y(iPrCp)₃) is a key precursor for depositing yttrium oxide thin films. ereztech.com These films are essential in the semiconductor industry for enhancing the performance of high-tech devices. ereztech.com The use of Y(iPrCp)₃ in ALD and CVD processes allows for the formation of uniform yttrium-based films with precise control over the deposition layers. ereztech.com
Lanthanum Oxide (La₂O₃): this compoundlanthanum (La(iPrCp)₃) is widely used for the ALD of lanthanum oxide. nih.govereztech.com La₂O₃ is a promising high-κ dielectric material, which could replace silicon dioxide in future electronic devices. nih.gov However, the deposition process can be challenging as La₂O₃ readily reacts with water and carbon dioxide. nih.gov
Dysprosium Oxide (Dy₂O₃): this compounddysprosium (Dy(iPrCp)₃) serves as a precursor for depositing dysprosium-containing thin films through MOCVD and ALD. These films have potential applications in electronics and magnetic materials.
Erbium Oxide (Er₂O₃): this compounderbium (Er(iPrCp)₃) is another important precursor for the deposition of lanthanide oxides. ereztech.com
Scandium Oxide (Sc₂O₃): this compoundscandium (Sc(iPrCp)₃) is utilized as a precursor for the deposition of scandium oxides in both CVD and ALD processes. dockchemicals.com Scandium oxide films are being explored for applications such as etch-stop layers and in high-power UV lasers. harvard.edu
Atomic Layer Deposition (ALD) of Metal-Containing Films
ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions. Tris(isopropylcyclopentadienyl) compounds are well-suited as precursors for ALD due to their volatility and reactivity.
ALD Growth Characteristics and Self-Limiting Regimes
The growth of thin films in ALD is characterized by a "growth per cycle" (GPC), which should be constant within a specific temperature range known as the ALD window. For La(iPrCp)₃, there is some disagreement in the literature regarding the precise ALD temperature window when using water as the coreactant. nih.gov Some studies have shown that self-limiting growth can be disrupted at lower temperatures, around 250°C, while others have found that self-limiting growth is only achieved at temperatures below 200°C. nih.gov In the case of Y(iPrCp)₃, it has been used in thermal ALD processes for depositing Y₂O₃. researchgate.net
Selection and Optimization of Coreactants (e.g., H₂O, O₃, O₂ plasma)
The choice of coreactant is crucial for a successful ALD process. Common coreactants for depositing metal oxides from tris(isopropylcyclopentadienyl) precursors include water (H₂O), ozone (O₃), and oxygen plasma (O₂ plasma).
Water (H₂O): Water is a common coreactant used in ALD. For example, in the ALD of La₂O₃ using La(iPrCp)₃, water is used as the oxygen source. nih.gov However, the high reactivity of La₂O₃ with water can lead to the formation of hydroxides and hydroxycarbonates. nih.gov
Ozone (O₃): Ozone is another effective oxidant in ALD. Studies have shown that when using La(iPrCp)₃, increased deposition rates due to thermal decomposition begin above 225°C with O₃. nih.gov
Oxygen Plasma (O₂ plasma): Oxygen plasma can also be used as a coreactant. For La(iPrCp)₃, thermal decomposition is not significant until above 350°C when using an O₂ plasma. nih.gov Plasma-enhanced ALD (PEALD) can offer benefits such as lower deposition temperatures and improved film properties. nih.govanrictechnologies.com
Control of Film Stoichiometry and Impurity Incorporation
Controlling the stoichiometry and minimizing impurities are critical for the performance of the deposited films. In the ALD of La₂O₃ using La(iPrCp)₃ and water, carbonate formation has been observed at low temperatures. nih.gov However, with extended purging, the organic ligands are stable on the surface, and carbonate formation is avoided. nih.gov The use of plasma-based processes can help in reducing impurity content. nih.gov For instance, in the PEALD of aluminum oxide, it was found that at lower temperatures, more hydroxyl and carbon-related impurities were incorporated, but their levels could be reduced by prolonging the plasma exposure. researchgate.net
Integration in High-κ Dielectrics and Semiconductor Device Fabrication
Lanthanide oxides deposited using tris(isopropylcyclopentadienyl) precursors are being actively investigated for their integration into high-κ dielectric stacks in semiconductor devices. nih.govarxiv.org High-κ materials allow for further scaling of transistors by increasing the capacitance of the gate dielectric without increasing leakage currents. frontiersin.org La₂O₃, for example, is considered a potential candidate for gate dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs). nih.gov The precise thickness control offered by ALD is essential for fabricating these ultrathin dielectric layers. jkps.or.kr
Plasma-Enhanced and Laser-Assisted Deposition Techniques
Plasma-enhanced ALD (PEALD) is a variation of ALD that utilizes a plasma to enhance the reactivity of the precursors and improve film properties. anrictechnologies.com This can lead to faster deposition rates and the ability to deposit materials at lower temperatures. anrictechnologies.com The use of an oxygen plasma as a coreactant with tris(isopropylcyclopentadienyl) precursors is an example of a PEALD process. nih.gov
Laser-assisted deposition techniques are another area of research, although less information is available specifically for tris(isopropylcyclopentadienyl) compounds in the provided search results. These techniques use lasers to induce or enhance the deposition process.
Deposition of Intermetallic Compounds and Semiconductor Materials
Lanthanum telluride (La₃₋ₓTe₄) is a promising high-temperature thermoelectric material, capable of converting heat directly into electricity. researchgate.net The synthesis of high-quality lanthanum telluride thin films is of significant interest for developing advanced thermoelectric devices. While traditional synthesis methods like ball milling are common for bulk materials, they are not ideal for creating thin films or complex nanostructures. researchgate.net
Chemical vapor deposition using organometallic precursors like this compoundlanthanum offers a viable pathway for the controlled deposition of such intermetallic compounds. The successful deposition of high-purity lanthanum oxide thin films using this compoundlanthanum in cyclic CVD processes demonstrates the precursor's suitability for delivering lanthanum to a substrate surface in a controlled manner. By introducing a suitable tellurium source, such as dialkyl tellurides, alongside the lanthanum precursor in an MOCVD reactor, it is feasible to deposit lanthanum telluride films. The precise control over precursor flow rates and substrate temperature in an MOCVD process would allow for tuning the stoichiometry and properties of the resulting La-Te films. Other methods, such as electrodeposition from ionic liquids, have also been developed for the low-temperature synthesis of lanthanum telluride films. researchgate.net
The introduction of rare-earth elements into III-V semiconductors, such as Gallium Arsenide (GaAs) and Indium Phosphide (InP), is a key strategy for developing novel optoelectronic devices. dtic.militn.pt Doping with elements like Erbium (Er) can produce sharp, temperature-stable luminescence at wavelengths relevant for telecommunications, such as 1.54 µm. itn.ptdtic.mil
MOCVD is a primary method for achieving controlled doping of these materials. Tris(cyclopentadienyl) derivatives of rare-earth elements are effective precursors for this purpose due to their volatility and clean decomposition. dtic.mil Research has demonstrated the successful incorporation of Erbium into GaAs and Aluminum Gallium Arsenide (AlGaAs) epitaxial layers using Tris(n-butylcyclopentadienyl)erbium as the liquid Er source in an atmospheric pressure MOCVD process. dtic.mil
The doping process involves introducing the vapor of the organometallic rare-earth precursor into the MOCVD reactor along with the standard group III (e.g., Trimethylgallium) and group V (e.g., Tertiarybutylarsine) precursors. dtic.mil The concentration of the incorporated rare-earth element can be controlled by adjusting the precursor's bubbler temperature and the carrier gas flow rate. dtic.mil This strategy has been used to achieve Erbium concentrations as high as 10¹⁹ cm⁻³ in GaAs, with the incorporated Er³⁺ ions exhibiting their characteristic photoluminescence. dtic.mil
| Parameter | Value / Observation | Reference |
| Semiconductor Host | GaAs, AlGaAs | dtic.mil |
| Rare-Earth Dopant | Erbium (Er) | dtic.mil |
| Er Precursor | Tris(n-butylcyclopentadienyl)erbium | dtic.mil |
| Deposition Method | MOCVD | dtic.mil |
| Achieved Er Concentration | Up to 10¹⁹ cm⁻³ | dtic.mil |
| Key Outcome | Observation of characteristic Er³⁺ photoluminescence | dtic.mil |
This table presents key findings from research on doping III-V semiconductors with Erbium using a cyclopentadienyl-based precursor.
Utilization in Nanomaterial Synthesis
Precursor Role in the Formation of Metal Oxide Nanoparticles
Tris(isopropylcyclopentadienyl) and related organometallic compounds are valuable precursors for the synthesis of metal oxide nanoparticles. google.comnih.gov These nanoparticles are of great interest due to their unique size- and shape-dependent properties, which differ significantly from their bulk counterparts and have applications in catalysis, electronics, and biomedicine. mdpi.com
The synthesis of metal oxide nanoparticles often involves the thermal decomposition (thermolysis) of the organometallic precursor in a high-boiling point solvent containing stabilizing surfactants. This "bottom-up" approach allows for control over the nucleation and growth of the nanoparticles, which in turn determines their final size and morphology. mdpi.comitm-conferences.org The choice of precursor is critical, as its decomposition temperature and reactivity influence the reaction kinetics. mdpi.com
For instance, lanthanide oxide (Ln₂O₃) nanoparticles can be synthesized using lanthanide-based organometallic precursors. google.comnih.gov While specific studies extensively detailing the use of Tris(isopropylcyclopentadienyl) compounds for this purpose are emerging, the general principles are well-established with similar precursor systems. The process typically involves heating the precursor in a solution, leading to its decomposition and the formation of metal oxide nuclei. The reaction temperature, precursor concentration, and type of capping agents can be adjusted to control the nanoparticle size and prevent agglomeration. nih.gov This method provides a versatile route to high-purity, crystalline metal oxide nanoparticles with tailored properties.
Catalytic Applications of Tris Isopropylcyclopentadienyl Complexes
Homogeneous Catalysis with Tris(isopropylcyclopentadienyl) Metal Complexes
Applications in Organic and Inorganic Synthetic Transformations
There is a lack of specific examples and research findings in the available literature concerning the application of tris(isopropylcyclopentadienyl) metal complexes in specific organic and inorganic synthetic transformations beyond their use as deposition precursors.
Stereoselective and Regioselective Catalysis
No specific research or data could be found on the use of tris(isopropylcyclopentadienyl) metal complexes in stereoselective or regioselective catalytic processes.
Development of Heterogeneous Catalysts from Tris(isopropylcyclopentadienyl) Precursors
The use of organometallic complexes as precursors to prepare supported, heterogeneous catalysts is a common strategy. However, specific information on the development of such catalysts from tris(isopropylcyclopentadienyl) precursors is not detailed in the available literature.
Supported Catalysts for Environmental Applications
There is no available information on the synthesis and application of supported catalysts derived from tris(isopropylcyclopentadienyl) metal complexes for environmental applications, such as NOx reduction or other remediation processes.
Structure-Activity Relationships in Supported Catalyst Systems
Due to the absence of data on supported catalysts derived from tris(isopropylcyclopentadienyl) precursors, no information on their structure-activity relationships can be provided.
Advanced Theoretical and Computational Investigations
Quantum Mechanical Studies (e.g., Density Functional Theory) of Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic structure of organometallic compounds like tris(isopropylcyclopentadienyl)yttrium(III). These calculations provide fundamental insights into the bonding and reactivity of the molecule.
Calculation of Molecular Orbitals and Electron Distribution
Quantum mechanical calculations are employed to determine the arrangement and energies of the molecular orbitals (MOs) in this compoundyttrium. The interaction between the yttrium center and the isopropylcyclopentadienyl ligands is a key feature of its electronic structure. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they govern the molecule's reactivity.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more intuitive picture of the electron distribution. This analysis partitions the molecular wavefunction into localized orbitals, revealing the nature of the metal-ligand bonds and the charge distribution across the molecule. For instance, in related lanthanide complexes, NBO analysis has been used to visualize donor-acceptor interactions.
| Orbital | Symmetry | Primary Character | Energy (Arbitrary Units) |
|---|---|---|---|
| LUMO+1 | e | Metal d-orbital / Ligand π* | 1.5 |
| LUMO | a₁ | Metal d-orbital | 1.2 |
| HOMO | e | Ligand π | -5.0 |
| HOMO-1 | a₂ | Ligand π | -5.2 |
Energetic Profiles of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving tris(isopropylcyclopentadienyl) complexes. This allows for the determination of reaction mechanisms, including the identification of intermediates and transition states. For example, in the context of ALD, understanding the reaction pathways between the yttrium precursor and a co-reactant like water is essential for process optimization.
Theoretical studies on related yttrium formamidinate precursors have provided insights into their reactivity with water, which serves as a model for how Y(iPrCp)₃ might behave. rsc.org These calculations typically involve locating the transition state structure for the ligand exchange reaction and calculating the activation energy barrier. A lower activation energy suggests a more facile reaction.
The following table illustrates a hypothetical energetic profile for a ligand substitution reaction on a tris(isopropylcyclopentadienyl) metal complex, as would be determined by DFT calculations. The energies are typically given in kcal/mol or eV.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Y(iPrCp)₃ + H₂O | 0.0 |
| Pre-reaction Complex | Y(iPrCp)₃---OH₂ | -5.3 |
| Transition State | [Y(iPrCp)₃---OH₂]‡ | +15.2 |
| Intermediate | Y(iPrCp)₂(OH) + iPrCp-H | -10.8 |
| Products | Y(iPrCp)₂(OH) + iPrCpH | -12.1 |
Molecular Dynamics Simulations for Mechanistic Elucidation
While static DFT calculations provide valuable information about the energetics of a system, molecular dynamics (MD) simulations offer a time-dependent view of molecular behavior, which is crucial for understanding dynamic processes.
Excited State Molecular Dynamics (ESMD)
ESMD simulations are employed to study the behavior of molecules after they have been electronically excited, for example, by the absorption of light. These simulations can track the relaxation pathways of the excited molecule, including internal conversion and intersystem crossing. While there are no specific ESMD studies reported for Y(iPrCp)₃, research on other organometallic complexes has shown that these methods can elucidate photochemical reaction mechanisms.
Time-Dependent Excited State Molecular Dynamics (TDESMD) for Photochemical Processes
TDESMD is a sophisticated technique that combines time-dependent DFT with molecular dynamics to simulate photochemical processes with greater accuracy. This method can model the evolution of the electronic and nuclear degrees of freedom simultaneously. Although specific TDESMD studies on Y(iPrCp)₃ are not available, this methodology would be highly applicable to understanding its photostability and potential use in photo-assisted deposition processes.
Prediction of Photofragmentation Products and Branching Ratios
The study of photofragmentation is crucial for understanding the stability and decomposition pathways of organometallic compounds under irradiation, a key consideration in photochemistry and materials science applications like photodeposition. Computational chemistry provides powerful tools to predict the likely products and their relative yields (branching ratios) following photoexcitation of a this compoundM complex (where M is a central metal).
Upon absorption of a photon, the molecule is promoted to an electronically excited state. The subsequent dynamics on the excited-state potential energy surface (PES) determine the fragmentation pathway. Theoretical predictions of these events are typically achieved using methods like ab initio molecular dynamics (AIMD) or trajectory surface hopping, often built upon time-dependent density functional theory (TD-DFT) calculations. researchgate.netchemrxiv.org These simulations model the motion of atoms over time, allowing for the identification of bond-breaking events.
For a generic this compoundM complex, several primary photofragmentation channels can be predicted:
Metal-Ligand Homolysis: The most intuitive pathway is the cleavage of the bond between the metal center and one of the isopropylcyclopentadienyl (CpiPr) rings. This results in the formation of a neutral CpiPr radical and a coordinatively unsaturated [M(CpiPr)2] fragment.
Ligand-Based Fragmentation: The internal bonds of the ligand itself can break. A common predicted pathway for the isopropyl group is the loss of a methyl radical (•CH3) to form a more stable secondary radical on the ligand, or the loss of a hydrogen atom.
Reductive Elimination: Depending on the metal and its oxidation state, concerted reactions that lead to the elimination of stable neutral molecules, such as propene or propane (B168953) from the ligand, can also be envisaged, although these are often thermally driven, they can also be accessed photochemically.
The branching ratio, or the statistical probability of each fragmentation channel occurring, is determined by the topology of the excited-state PES. The existence of conical intersections—points where different electronic states become degenerate—can act as efficient funnels, rapidly guiding the molecule toward a specific fragmentation pathway and influencing the final product distribution. uni-frankfurt.de Computational screening of these surfaces can map the minimum energy paths and the barriers to dissociation for each channel. chemrxiv.org
Table 1: Predicted Photofragmentation Products of a Hypothetical this compoundM Complex This table is illustrative and based on general principles of organometallic photochemistry. Specific product ratios depend on the metal center and excitation wavelength.
| Fragmentation Channel | Predicted Products | Computational Method for Prediction |
|---|---|---|
| Metal-Ligand Bond Cleavage | [M(C5H4C3H7)2] + •C5H4C3H7 | TD-DFT, Trajectory Surface Hopping |
| Isopropyl Group C-C Cleavage | [M(C5H4C3H7)2(C5H4C2H4•)] + •CH3 | AIMD on Excited State PES |
| Isopropyl Group C-H Cleavage | [M(C5H4C3H7)2(C5H4C3H6•)] + •H | AIMD on Excited State PES |
| Complete Ligand Loss | M + 3 •C5H4C3H7 | High-Energy Photolysis Simulation |
Computational Analysis of Metal-Ligand Bond Dissociation Energies and Thermochemistry
The thermochemical properties of Tris(isopropylcyclopentadienyl) complexes, particularly the metal-ligand bond dissociation energy (BDE), are fundamental to understanding their stability and reactivity. These values are critical for modeling chemical processes and designing new molecules. Computational chemistry offers a reliable route to these data, which can be challenging to measure experimentally. archive.orgnist.gov
Density Functional Theory (DFT) is the most common computational tool for calculating BDEs in organometallic complexes due to its balance of accuracy and computational cost. researchgate.netnih.gov The choice of the functional is critical; meta-GGA and hybrid functionals like M06-2X, M08-HX, and PWPB95-D3(BJ) have often shown high accuracy for organometallic thermochemistry when paired with appropriate basis sets. nih.govacs.org More rigorous, but computationally expensive, methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) can be used to provide benchmark-quality reference energies for these systems. acs.orgarxiv.org
The BDE for the first Metal-CpiPr bond is defined as the enthalpy change of the following reaction: M(CpiPr)3 (g) → •M(CpiPr)2 (g) + •CpiPr (g)
The isopropyl substituents on the cyclopentadienyl (B1206354) rings influence the BDE through both electronic and steric effects. Electronically, the alkyl groups are weakly electron-donating, which can slightly increase the strength of the metal-ligand bond compared to an unsubstituted Cp ligand. Sterically, the bulky isopropyl groups can introduce ring strain or inter-ligand repulsion, which may weaken the bond.
While specific BDE data for Tris(isopropylcyclopentadienyl) complexes are not widely published, analysis of related systems provides valuable insight. For instance, studies on early lanthanide complexes with di-tert-butylcyclopentadienyl ligands, [Ln(Cptt)3], indicate that the metal-ligand bonding is predominantly electrostatic in nature. rsc.org The BDEs in such f-block complexes are highly dependent on the ionic radius of the metal.
Table 2: Representative Metal-Ligand Bond Dissociation Enthalpies (BDEs) for Selected Organometallic Complexes Note: These values are for illustrative purposes to show typical energy ranges. The BDE for a specific this compoundM complex will vary based on the metal and computational level of theory.
| Complex | Bond | Computational Method | Calculated BDE (kcal/mol) |
|---|---|---|---|
| Cp2Fe (Ferrocene) | (Cp)Fe-Cp | DFT / B3LYP | ~150 |
| Cp2TiCl2 | (Cp)Ti-Cl | DFT | ~105 |
| CpMn(CO)3 | Mn-Cp | DFT | ~110 |
| Cp2ZrMe2 | Zr-Cp | DFT / PW91 | ~145 |
Other key thermochemical properties calculated include the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), which are essential for predicting reaction equilibria and kinetics.
Theoretical Considerations of Electron-Nuclear Dynamics Beyond the Born-Oppenheimer Approximation
The Born-Oppenheimer (BO) approximation is a cornerstone of quantum chemistry, assuming that the motion of light electrons and heavy nuclei can be treated separately due to their large mass difference. wikipedia.orggatech.edu While this approximation is valid for most ground-state chemistry, it can break down spectacularly in certain situations, particularly in the photoexcited dynamics of transition metal and lanthanide complexes like this compoundM. solubilityofthings.comacs.org In these cases, the electron and nuclear motions become coupled, a regime described by non-adiabatic dynamics. nih.govaip.org
The breakdown of the BO approximation in these complexes is driven by several factors:
High Density of Electronic States: The d- and f-orbitals of the metal center give rise to a dense manifold of low-lying electronic states. Upon photoexcitation, the molecule can access multiple potential energy surfaces that are close in energy. When these surfaces approach each other, the BO approximation becomes invalid. researchgate.netchemrxiv.org
Vibronic Coupling and Conical Intersections: The interaction between electronic and vibrational motion, known as vibronic coupling, becomes significant when electronic states are close in energy. This coupling can lead to the formation of conical intersections, which are points of degeneracy between two electronic states. These intersections serve as highly efficient funnels for ultrafast, non-radiative transitions between surfaces, often occurring on femtosecond timescales. uni-frankfurt.de Such transitions are the primary mechanism for internal conversion (IC), where a molecule relaxes between states of the same spin multiplicity without emitting light, and are a direct violation of the BO approximation.
Spin-Orbit Coupling (SOC): For complexes with heavy metal atoms (e.g., 4d/5d transition metals and lanthanides), relativistic effects are prominent. Spin-orbit coupling provides a mechanism to mix electronic states of different spin multiplicities (e.g., singlets and triplets). nih.gov This coupling facilitates intersystem crossing (ISC), another non-adiabatic process that is critical in the photophysics of many organometallic compounds. researchgate.net
Theoretical treatment of these non-adiabatic dynamics requires sophisticated computational methods that go beyond standard quantum chemistry calculations. Trajectory-based methods, such as Tully's Fewest Switches Surface Hopping (FSSH), are widely used. nih.gov In this approach, classical trajectories for the nuclei are propagated on a single potential energy surface, with a probabilistic "hop" to another surface when the system enters a region of strong coupling. More advanced methods like the SHARC (Surface Hopping including Arbitrary Couplings) approach can treat IC and ISC on an equal footing. nih.gov These simulations are essential for accurately modeling the photochemical and photophysical pathways, such as the photofragmentation processes discussed in section 7.2.4.
Future Perspectives and Emerging Research Frontiers
Design and Synthesis of Next-Generation Isopropylcyclopentadienyl and Related Ligand Systems
The evolution of organometallic chemistry is intrinsically linked to ligand design. For tris(isopropylcyclopentadienyl) and its analogues, future research is centered on creating ligands with tailored steric and electronic properties to fine-tune the characteristics of the resulting metal complexes. A key area of development is the synthesis of chiral cyclopentadienyl (B1206354) (Cp) ligands to enable enantioselective catalysis. researchgate.netnih.govresearchgate.net The design principles for these chiral ligands often involve the incorporation of scaffolds that can create a well-defined chiral pocket around the metal center, thereby controlling the stereochemical outcome of reactions. snnu.edu.cnresearchgate.net
Strategies for synthesizing these complex ligands are becoming increasingly sophisticated. They often start from readily available chiral molecules, such as those from the chiral pool, which are then elaborated through multi-step synthetic sequences to construct the final cyclopentadienyl framework. snnu.edu.cn For instance, a common strategy involves the functionalization of a pre-existing Cp ring, while another approach builds the ring itself through cyclization reactions. acs.org The development of more efficient and modular synthetic routes is crucial for accessing a wider diversity of these next-generation ligands. snnu.edu.cnthieme-connect.de
Beyond chirality, research is also focused on introducing functional groups onto the cyclopentadienyl ring. These functional groups can serve various purposes, such as enhancing the volatility and thermal stability of the precursor for deposition applications, or providing a secondary coordination site to influence the catalytic activity of the metal center. acs.org The ability to systematically modify the ligand structure allows for a high degree of control over the properties of the final organometallic compound.
Exploration of Novel Metal Centers within the Tris(isopropylcyclopentadienyl) Framework
While lanthanide elements like yttrium have been a primary focus for tris(isopropylcyclopentadienyl) complexes, particularly in deposition applications, significant opportunities lie in expanding the range of metal centers. ereztech.comnih.gov The unique steric and electronic environment provided by the three isopropylcyclopentadienyl ligands can stabilize various metals in different oxidation states, leading to novel reactivity and material properties. researchgate.net
There is growing interest in complexes of other lanthanides, such as lanthanum, erbium, and ytterbium, for applications in optics and as catalysts. nih.govcolumbia.edu The synthesis of sterically crowded tris(peralkylcyclopentadienyl) lanthanum complexes, for example, is being explored to investigate sterically induced reduction chemistry. nih.gov The choice of lanthanide can subtly influence the properties of the resulting materials, such as the dielectric constant of the corresponding metal oxide films. nih.gov
Furthermore, the tris(isopropylcyclopentadienyl) framework is being extended to include early transition metals like titanium, vanadium, chromium, and manganese. nih.gov These complexes are being investigated for their catalytic potential in various organic transformations, including polymerization reactions. nih.gov The bulky nature of the isopropylcyclopentadienyl ligands can help to stabilize reactive metal centers and influence the selectivity of catalytic processes. Additionally, main group elements, such as aluminum, are being incorporated into related ligand frameworks to explore new catalytic activities. rsc.orgrsc.org
Development of Advanced Deposition Strategies and In Situ Characterization Techniques
The primary application of many tris(isopropylcyclopentadienyl) metal complexes is as precursors for the deposition of thin films via techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). ereztech.comwikipedia.org Future research in this area is focused on developing more advanced deposition strategies to achieve greater control over film properties at the atomic scale. This includes the design of single-source precursors that contain all the necessary elements for the desired film, which can simplify the deposition process and improve film purity. researchgate.netresearchgate.net
A critical aspect of developing advanced deposition processes is the ability to monitor and understand the growth mechanisms in real-time. To this end, there is a strong push towards the development and implementation of in situ characterization techniques. atomiclimits.comresearchgate.net Techniques such as Quartz Crystal Microbalance (QCM) can provide real-time information on the growth rate and mass changes during each ALD half-cycle. atomiclimits.com Mass spectrometry can be used to identify the gaseous byproducts of the surface reactions, offering insights into the reaction mechanism. atomiclimits.com
Spectroscopic ellipsometry (SE) is another powerful in situ tool that can monitor film thickness and optical properties during growth. researchgate.net The combination of these in situ techniques allows for a detailed understanding of the surface chemistry, the effect of process parameters on film growth, and the early stages of nucleation. atomiclimits.comresearchgate.net This knowledge is crucial for optimizing existing deposition processes and for the rational design of new precursors and processes for future applications. atomiclayerdeposition.com
Integration of Tris(isopropylcyclopentadienyl) Chemistry into Emerging High-Technology Fields
The unique properties of materials derived from tris(isopropylcyclopentadienyl) precursors make them highly suitable for a range of emerging high-technology fields. One of the most significant areas is in microelectronics, specifically as high-k dielectrics in next-generation transistors. cityu.edu.hkresearchgate.netresearchgate.net As device dimensions continue to shrink, traditional silicon dioxide gate insulators are reaching their physical limits. cityu.edu.hk Materials like hafnium oxide (HfO₂) and yttrium oxide (Y₂O₃), which can be deposited using tris(cyclopentadienyl)-based precursors, exhibit a higher dielectric constant, allowing for the fabrication of smaller and more efficient transistors. researchgate.netnih.govresearchgate.net Research is ongoing to optimize the properties of these high-k films, including their thermal stability and the quality of the interface with the silicon substrate. researchgate.netarxiv.org
Another exciting frontier is the use of these organometallic complexes as precursors for the synthesis of two-dimensional (2D) materials, such as transition metal dichalcogenides (TMDs). nih.govmdpi.com MOCVD is a promising technique for the large-scale production of high-quality TMD films for applications in flexible electronics, optoelectronics, and catalysis. acs.org The choice of the organometallic precursor is critical in controlling the growth, stoichiometry, and properties of the resulting 2D material. nih.govresearchgate.net
Furthermore, the catalytic activity of various metal complexes with isopropylcyclopentadienyl and related ligands is being explored for a range of chemical transformations. rsc.orgcapes.gov.brmdpi.com The ability to tune the steric and electronic properties of the catalyst through ligand design opens up possibilities for developing new and more efficient catalytic processes for the synthesis of fine chemicals and pharmaceuticals. researchgate.netresearchgate.net
Q & A
Q. How do computational models predict the ligand-exchange behavior of tris(isopropylcyclopentadienyl) complexes in solution-phase reactions?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models map ligand dissociation pathways. Hybrid quantum mechanics/molecular mechanics (QM/MM) calculates activation energies for substitution reactions. Validation via kinetic isotope effects (KIE) and EXAFS refines computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
